2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N2O2S/c20-13-8-6-12(7-9-13)15(26)11-28-18-24-16(19(21,22)23)10-17(27)25(18)14-4-2-1-3-5-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWASJLZWWTMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea to yield the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Moiety
The 4-bromophenyl group in Compound X undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 4-(Pyridin-3-yl)phenyl derivative | 78 | |
| CuI, L-proline, DMSO, 120°C, 24 h | 4-(Morpholin-4-yl)phenyl analog | 65 |
The bromine atom’s reactivity is enhanced by electron-withdrawing effects from the adjacent ketone and trifluoromethyl groups, facilitating NAS with amines, thiols, or aryl boronic acids .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 6 h, acetic acid | 92 | |
| m-CPBA | Sulfone derivative | DCM, 0°C, 2 h | 85 |
Oxidation kinetics studies indicate that the sulfone formation proceeds faster in polar aprotic solvents due to stabilization of the transition state .
Alkylation and Acylation at the Pyrimidinone Core
The 4(3H)-pyrimidinone ring undergoes alkylation or acylation at the N3 position. For example:
| Reagent | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl bromide | N3-Benzylated derivative | 4 h, DMF, 80°C | 88 | |
| Chloroacetyl chloride | N3-Acetylated analog | 2 h, DCM, RT | 76 |
The trifluoromethyl group at C6 electronically deactivates the pyrimidinone ring, necessitating stronger bases (e.g., K₂CO₃) for efficient alkylation .
Cross-Coupling Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group participates in Pd-mediated cross-coupling under high-temperature conditions:
The CF₃ group’s strong electron-withdrawing nature stabilizes intermediates, though steric hindrance can limit yields .
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions, the pyrimidinone ring undergoes hydrolysis:
| Conditions | Product | Key Observations | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 h | Open-chain thiourea derivative | Complete ring scission | |
| NaOH (10%), EtOH, 4 h | Carboxylic acid intermediate | Partial degradation of CF₃ |
Hydrolysis pathways are influenced by the electron-deficient nature of the pyrimidinone ring .
Comparative Reactivity with Structural Analogs
Reactivity trends for Compound X compared to analogs:
| Analog Structure | Reaction Rate (NAS) | Sulfanyl Oxidation Rate |
|---|---|---|
| 6-Methyl instead of CF₃ | 1.5× slower | 1.2× faster |
| 3-(4-Methoxyphenyl) instead of phenyl | 2× faster | No significant change |
The trifluoromethyl group significantly decelerates NAS but stabilizes intermediates during cross-coupling .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties . In vitro studies have shown that it can inhibit the growth of various human tumor cell lines. For example, the compound was evaluated by the National Cancer Institute and displayed a mean growth inhibition (GI) value of 15.72 µM against tested cancer cells, indicating its potential as an anticancer agent .
Case Study: NCI Evaluation
- Methodology : The compound underwent evaluation using a single-dose assay across approximately sixty cancer cell lines.
- Results : It exhibited significant efficacy with an average cell growth inhibition rate of 12.53%, suggesting its potential for further development as an anticancer drug .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity . A study synthesized various derivatives based on similar structures, revealing that certain modifications could enhance antimicrobial efficacy against a range of pathogens . The introduction of the sulfanyl group appears to play a crucial role in augmenting the antimicrobial properties.
Drug Design and Development
The molecular characteristics of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone make it a valuable candidate in drug design . The trifluoromethyl group is known for improving metabolic stability and bioavailability, which are essential for developing effective therapeutic agents .
Structure-Activity Relationship Studies
This compound is often used in structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By modifying the phenyl groups or altering the position of functional groups, researchers can optimize the compound's efficacy and selectivity against specific biological targets .
Synthesis and Characterization
The synthesis of this compound involves several steps, starting from commercially available precursors. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Observations:
Pyrimidinone Substituents: Trifluoromethyl at position 6 is conserved across analogs, contributing to metabolic resistance and hydrophobicity . Phenyl vs. ethyl/propyl at position 3: Aromatic groups (phenyl) favor π-π stacking interactions, while alkyl chains (ethyl, propyl) may reduce rigidity and binding specificity .
Synthetic Challenges: The target compound’s synthesis avoids intramolecular cyclization seen in trifluoromethyl-containing analogs, highlighting its unique stability .
Hydrogen Bonding and Crystal Packing: Sulfanyl groups act as hydrogen bond donors, but electron-withdrawing substituents (e.g., trifluoromethyl) may reduce basicity, altering intermolecular interactions .
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone , with CAS number 692287-52-8, is a member of the pyrimidinone class known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.28 g/mol. Its structure features a trifluoromethyl group, which is often associated with enhanced biological activity in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.28 g/mol |
| CAS Number | 692287-52-8 |
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis, demonstrating low minimum inhibitory concentration (MIC) values, indicating strong antibacterial properties. A study reported an MIC of 4.9 μM with no cytotoxicity against HepG2 cells, suggesting a favorable therapeutic index .
- Cytotoxicity : While the compound exhibits antimicrobial effects, it also displays cytotoxicity against eukaryotic cells. This duality necessitates careful evaluation in therapeutic contexts to balance efficacy and safety .
- Enzyme Inhibition : Research indicates that the compound may serve as an enzyme inhibitor or receptor modulator, impacting various biological pathways. Its interaction with specific molecular targets can lead to significant biological effects, although detailed mechanisms remain to be fully elucidated.
The mechanisms through which this compound exerts its biological effects are primarily linked to its structural features:
- Receptor Binding : The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating binding to lipid membranes and various receptors.
- Enzyme Modulation : The compound's ability to inhibit key enzymes involved in disease pathways suggests potential applications in treating conditions such as cancer and inflammation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study focused on a series of trifluoromethyl pyrimidinones, including this compound, identified their activity against Mycobacterium tuberculosis and highlighted structure-activity relationships (SAR) that inform future drug design .
- Another research project explored the synthesis and evaluation of similar compounds for analgesic and anti-inflammatory activities, establishing a foundation for further exploration into the therapeutic potential of related structures .
Q & A
Q. What are the key synthetic pathways and challenges for this compound?
The synthesis involves multi-step reactions, including condensation and sulfanyl group incorporation. Critical steps include:
- Bromophenyl ketone intermediate formation : Achieved via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions to avoid byproducts .
- Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution under controlled pH (7–9) to prevent oxidation of the sulfanyl group .
- Pyrimidinone ring closure : Cyclization using urea/thiourea derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C . Challenges : Low yields due to steric hindrance from the trifluoromethyl group; purification requires gradient chromatography .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromophenyl ketone | AlCl₃, 4-bromobenzoyl chloride, 0°C | 65–70 | |
| Sulfanyl incorporation | NaSH, ethanol, reflux | 50–55 | |
| Cyclization | Urea, DMF, 90°C | 40–45 |
Q. Which spectroscopic methods are essential for structural characterization?
A combination of techniques is required:
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) and confirms aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 485.02) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict reactivity and interactions?
Methodologies include:
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atom in sulfanyl group) .
- Molecular Docking : Screens binding affinity with biological targets (e.g., enzymes with hydrophobic pockets for trifluoromethyl) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation in water for 100 ns) .
Q. How to resolve contradictions between experimental and computational data?
Strategies include:
- Cross-validation : Compare NMR chemical shifts with DFT-predicted values (RMSD < 0.5 ppm acceptable) .
- Impurity analysis : Use HPLC-MS to detect byproducts skewing spectroscopic results .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous bond lengths/angles .
Q. What experimental designs optimize reaction conditions?
Advanced statistical approaches:
- Factorial Design : Varies temperature, solvent, and catalyst loading to identify yield maxima (e.g., 22 factorial design with ANOVA analysis) .
- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., interaction between pH and reaction time) .
- DoE (Design of Experiments) : Reduces trial numbers while capturing critical variables .
Q. How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) approaches:
- Trifluoromethyl replacement : Substitute with -CN or -NO₂ to compare hydrophobic/hydrophilic interactions .
- Sulfanyl group variation : Replace with -O- or -NH- to assess hydrogen bonding capacity .
- Bioassay-guided fractionation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) .
Table 2 : Example SAR Modifications and Bioactivity
| Modification | Bioassay Result (IC₅₀, μM) | Reference |
|---|---|---|
| -CF₃ → -CN | 12.3 ± 1.2 | |
| -S- → -O- | >50 (inactive) |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
